molecular formula C16H22N2O3S B2363828 4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1904329-80-1

4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2363828
CAS No.: 1904329-80-1
M. Wt: 322.42
InChI Key: QNTHBPAAIWQNOI-UHFFFAOYSA-N
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Description

4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydro-2H-pyran-4-yl Thioethyl Intermediate: This step involves the reaction of tetrahydro-2H-pyran-4-yl with a suitable thiol reagent under controlled conditions.

    Acylation Reaction: The intermediate is then acylated with acetamido benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamido group or to convert the thioether to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Thiol derivatives, deacetylated products.

    Substitution: Halogenated, nitrated benzamide derivatives.

Scientific Research Applications

4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the thioether group can undergo redox reactions, influencing cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-((tetrahydro-2H-pyran-2-yl)thio)ethyl)benzamide
  • 4-acetamido-N-(2-((tetrahydro-2H-pyran-3-yl)thio)ethyl)benzamide
  • 4-acetamido-N-(2-((tetrahydro-2H-pyran-5-yl)thio)ethyl)benzamide

Uniqueness

4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is unique due to the specific positioning of the tetrahydro-2H-pyran-4-yl thioethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.

Properties

IUPAC Name

4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12(19)18-14-4-2-13(3-5-14)16(20)17-8-11-22-15-6-9-21-10-7-15/h2-5,15H,6-11H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTHBPAAIWQNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCSC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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